![molecular formula C17H19BrN2O B5521762 2-bromo-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5521762.png)
2-bromo-N-[4-(diethylamino)phenyl]benzamide
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Overview
Description
2-bromo-N-[4-(diethylamino)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a diethylamino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(diethylamino)phenyl]benzamide typically involves the following steps:
Bromination: The starting material, N-[4-(diethylamino)phenyl]benzamide, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride at a controlled temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(diethylamino)phenyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidation of the diethylamino group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.
Reduction: Formation of N-[4-(diethylamino)phenyl]benzylamine.
Oxidation: Formation of N-[4-(diethylamino)phenyl]benzamide oxide.
Scientific Research Applications
2-bromo-N-[4-(diethylamino)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in chemical biology research to study the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(diethylamino)phenyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the diethylamino group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[4-(diethylamino)phenyl]benzamide
- 2-fluoro-N-[4-(diethylamino)phenyl]benzamide
- 2-iodo-N-[4-(diethylamino)phenyl]benzamide
Uniqueness
2-bromo-N-[4-(diethylamino)phenyl]benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-bromo-N-[4-(diethylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-3-20(4-2)14-11-9-13(10-12-14)19-17(21)15-7-5-6-8-16(15)18/h5-12H,3-4H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZCDHSHKOMDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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